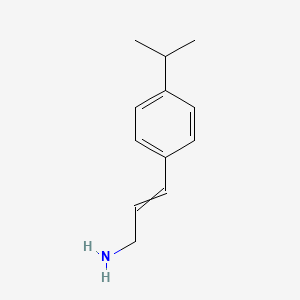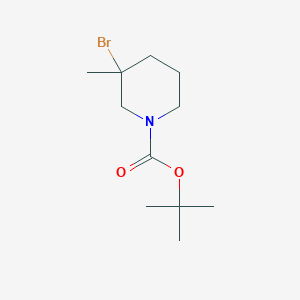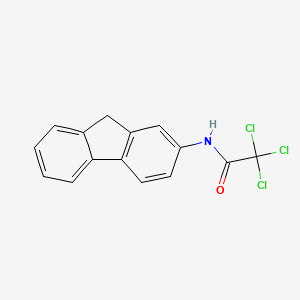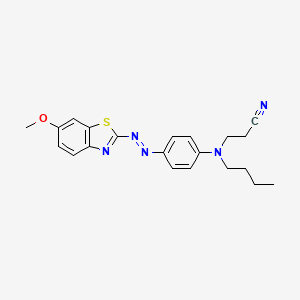
Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- is a complex organic compound with a molecular formula of C21H23N5OS and a molecular weight of 393.5052 . This compound is known for its vibrant color properties and is often used in the textile industry as a dye.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- typically involves the azo coupling reaction. This reaction is carried out by diazotizing 6-methoxy-2-aminobenzothiazole and coupling it with 4-amino-3-butylnitrile . The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling processes.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reaction time to optimize the production efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonic acids.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Amines derived from the cleavage of the azo bond.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological specimens.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used in the textile industry for dyeing synthetic fibers.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include oxidative and reductive processes that modify the compound’s structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Propanenitrile, 3-(ethyl(4-((6-nitro-2-benzothiazolyl)azo)phenyl)amino)-:
Propanenitrile, 3-(butyl(4-((6-methoxybenzothiazol-2-yl)azo)phenyl)amino)-: Another azo dye with similar applications.
Uniqueness
Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct color properties and chemical reactivity. This makes it particularly valuable in applications requiring precise color matching and stability.
Propiedades
Número CAS |
63589-45-7 |
|---|---|
Fórmula molecular |
C21H23N5OS |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
3-[N-butyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C21H23N5OS/c1-3-4-13-26(14-5-12-22)17-8-6-16(7-9-17)24-25-21-23-19-11-10-18(27-2)15-20(19)28-21/h6-11,15H,3-5,13-14H2,1-2H3 |
Clave InChI |
FUFUVKQBLHIVEP-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)
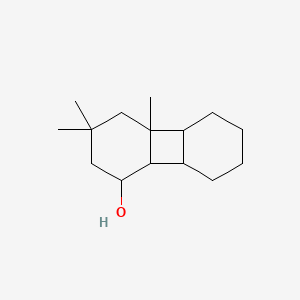
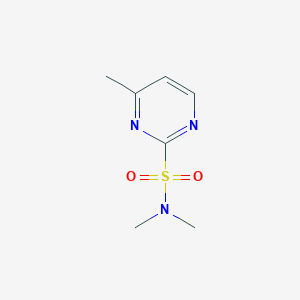
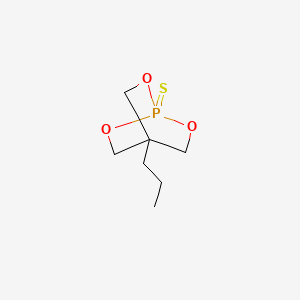

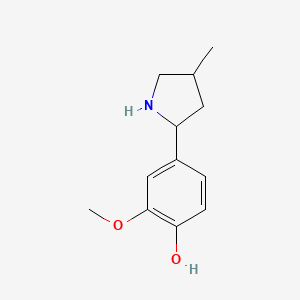
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
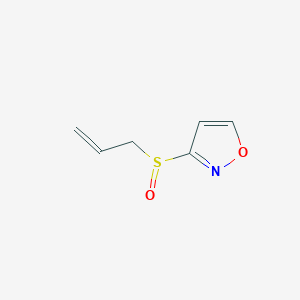
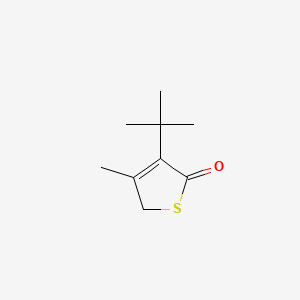
![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
